molecular formula C5H4ClFN2 B2633294 2-Chloro-5-(fluoromethyl)pyrimidine CAS No. 1334418-81-3

2-Chloro-5-(fluoromethyl)pyrimidine

Cat. No.: B2633294
CAS No.: 1334418-81-3
M. Wt: 146.55
InChI Key: ZWDSCSUUXNQANL-UHFFFAOYSA-N
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Description

2-Chloro-5-(fluoromethyl)pyrimidine is an organic compound with the molecular formula C5H3ClFN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method involves the reaction of 2-chloro-5-methylpyrimidine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(fluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and bases like potassium carbonate.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid, and a base such as potassium phosphate.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-(fluoromethyl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. The fluoromethyl group enhances the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(fluoromethyl)pyrimidine is unique due to the presence of both chlorine and fluoromethyl groups, which confer distinct chemical properties. The fluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug design .

Properties

IUPAC Name

2-chloro-5-(fluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-5-8-2-4(1-7)3-9-5/h2-3H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDSCSUUXNQANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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